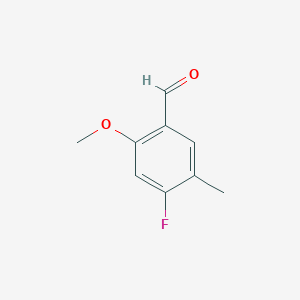

4-Fluoro-2-methoxy-5-methylbenzaldehyde

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C9H9FO2 |

|---|---|

分子量 |

168.16 g/mol |

IUPAC 名称 |

4-fluoro-2-methoxy-5-methylbenzaldehyde |

InChI |

InChI=1S/C9H9FO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-5H,1-2H3 |

InChI 键 |

ZUALERHBOURZFF-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1F)OC)C=O |

产品来源 |

United States |

Synthetic Methodologies for 4 Fluoro 2 Methoxy 5 Methylbenzaldehyde and Analogues

Conventional Synthetic Routes

The synthesis of 4-Fluoro-2-methoxy-5-methylbenzaldehyde typically begins with an appropriately substituted benzene (B151609) ring, such as 4-fluoro-1-methoxy-2-methylbenzene. The key step is the introduction of the aldehyde (formyl) group at the correct position on the ring. The existing methoxy (B1213986) and methyl groups are ortho, para-directing, while the fluorine atom is also an ortho, para-director, albeit a deactivating one. The formylation is expected to occur at the position that is ortho to the strongly activating methoxy group and para to the methyl group.

Regioselective Formylation of Aromatic Precursors

Regioselective formylation aims to introduce an aldehyde group to a specific carbon atom on an aromatic ring. For electron-rich aromatic compounds like the precursors to this compound, several effective methods are available.

A common and effective method for the formylation of activated aromatic rings is the Rieche formylation. synarchive.com This reaction utilizes dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). synarchive.commdpi.com The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the dichloromethyl methyl ether to form a highly electrophilic species, which then attacks the electron-rich aromatic ring. Subsequent hydrolysis of the intermediate yields the desired aromatic aldehyde. mdpi.com

The formylation of various activated aromatic rings, including methoxy- and methylbenzenes, has been explored using TiCl₄ and dichloromethyl methyl ether. mdpi.com The regioselectivity of this process is often high, influenced by the coordination between the substituents on the aromatic ring and the metal center of the Lewis acid. mdpi.com For the synthesis of this compound, the precursor 4-fluoro-1-methoxy-2-methylbenzene would be treated with dichloromethyl methyl ether and a Lewis acid. The activating methoxy group directs the electrophilic attack to the ortho position, resulting in the target aldehyde. Studies on the formylation of fluorine-containing anisoles have shown that dichloromethyl alkyl ethers are effective reagents for producing the corresponding aldehydes in good yields. nih.gov

An improved Rieche formylation procedure using silver trifluoromethanesulfonate (B1224126) (AgOTf) has also been developed. This method works under mild conditions and is tolerant of various protecting groups that might be sensitive to conventional Rieche conditions. researchgate.net

Table 1: Rieche Formylation Reaction Parameters

| Parameter | Description |

|---|---|

| Aromatic Substrate | Electron-rich arenes, such as fluoroanisole derivatives. |

| Formylating Agent | Dichloromethyl methyl ether (Cl₂CHOMe). |

| Catalyst | Lewis Acids (e.g., TiCl₄, SnCl₄, AgOTf). mdpi.comresearchgate.net |

| Mechanism | Electrophilic aromatic substitution. |

| Key Feature | High regioselectivity for activated rings. mdpi.com |

The Vilsmeier-Haack reaction is another cornerstone method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgthieme-connect.de The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). thieme-connect.dewikipedia.org

The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which is the active electrophile. wikipedia.org This electrophile then attacks the electron-rich aromatic precursor. A subsequent hydrolysis step liberates the final aldehyde product. wikipedia.org For the reaction to proceed efficiently, the aromatic substrate must be significantly activated, making phenols, anilines, and their ether derivatives excellent candidates. wikipedia.org Given the presence of the activating methoxy and methyl groups on the precursor ring, the Vilsmeier-Haack reaction is a viable strategy for the synthesis of this compound. The reaction is known to be effective for formylating N,N-dimethylaniline and anthracene. thieme-connect.dewikipedia.org

Table 2: Vilsmeier-Haack Reaction Overview

| Component | Role | Example |

|---|---|---|

| Substrate | Electron-rich arene. | 4-fluoro-1-methoxy-2-methylbenzene |

| Reagent Former 1 | Substituted amide. | N,N-Dimethylformamide (DMF) thieme-connect.de |

| Reagent Former 2 | Acid chloride. | Phosphorus oxychloride (POCl₃) thieme-connect.de |

| Active Electrophile | Vilsmeier reagent (chloroiminium ion). | [ClCH=N(CH₃)₂]⁺ |

Multi-step Synthesis from Phenolic Substrates

An alternative to the direct formylation of a pre-formed fluoro-methoxy-toluene is a synthetic route that builds the required functionality in several steps, often starting from a phenolic compound.

This approach involves starting with a substituted phenol, such as 4-fluoro-5-methylphenol. The first step in this pathway is the methylation of the phenolic hydroxyl group to form a methoxy group. This is a standard transformation in organic synthesis, often achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The vapor-phase methylation of phenols using methanol (B129727) over a metal oxide catalyst is also a known industrial process. google.com

Once the precursor, 4-fluoro-1-methoxy-2-methylbenzene, is synthesized through methylation, it can then be subjected to a formylation reaction as described in the sections above (e.g., Rieche or Vilsmeier-Haack) to introduce the aldehyde group and yield the final product. Attempting to formylate the phenolic substrate directly before methylation can be problematic. For instance, the reaction of fluorine-containing phenols with dichloromethyl alkyl ethers under Lewis acid catalysis often leads to the formation of aryl formates rather than the desired hydroxybenzaldehydes (salicylaldehydes). nih.gov This indicates that protecting the hydroxyl group via methylation is a crucial preceding step for successful C-formylation.

The synthesis of this compound could theoretically start from other structurally related isomers of methoxy-methyl-benzaldehyde. This would involve chemical transformations to either introduce the fluorine atom or rearrange the existing substituents. For example, one could envision starting with a non-fluorinated methoxy-methyl-benzaldehyde and introducing the fluorine atom through electrophilic fluorination, although this can present challenges with regioselectivity.

Alternatively, a synthesis could begin with a different halogenated analogue, such as a bromo-substituted benzaldehyde (B42025), followed by a halogen exchange reaction (halex reaction) to introduce the fluorine atom. However, specific documented procedures for the direct conversion of isomers like 2-fluoro-4-methoxy-5-methylbenzaldehyde (B2711147) uni.lu or 5-fluoro-2-methoxy-4-methylbenzaldehyde (B8341626) chemsrc.com into the desired this compound are not prevalent in the literature, suggesting that de novo synthesis from simpler precursors is the more common and reliable approach. A patent for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (B580436) outlines a multi-step process beginning with 2,4-difluoro-1-nitrobenzene, highlighting the strategy of building up the desired substitution pattern from a basic starting material. google.com

Advanced and Specialized Synthetic Approaches

Advanced synthetic methodologies have been developed to meet the specialized requirements of modern chemistry, including the preparation of isotopically labeled compounds for diagnostic purposes and the use of efficiency-enhancing technologies like microwave irradiation.

The introduction of the positron-emitting isotope fluorine-18 (B77423) ([18F]) into molecules like this compound is of significant interest for the development of PET imaging agents. These tracers allow for the non-invasive study and diagnosis of various diseases.

Nucleophilic aromatic substitution (SNA_r) is a cornerstone of radiochemistry for the synthesis of [18F]-labeled aromatic compounds. This method typically involves the displacement of a suitable leaving group, such as a nitro group or a halogen, from an electron-deficient aromatic ring by the [18F]fluoride ion. For the synthesis of [18F]this compound, a plausible precursor would be 4-nitro-2-methoxy-5-methylbenzaldehyde. The electron-withdrawing nature of the aldehyde and nitro groups facilitates the nucleophilic attack by [18F]fluoride.

The reaction is generally carried out in a high-boiling point aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures. The efficiency of the fluorination is highly dependent on reaction conditions, including temperature, reaction time, and the concentration of the precursor. Optimal temperatures typically range from 120-150 °C, with reaction times of 10-20 minutes. nih.gov

Table 1: Representative Conditions for Nucleophilic Aromatic [18F]Fluorination

| Parameter | Value | Reference |

|---|---|---|

| Precursor | Aromatic system with activating group (e.g., -NO2) | nih.gov |

| Reagent | [18F]Fluoride | nih.gov |

| Solvent | Dimethylformamide (DMF) | nih.gov |

| Temperature | 120-150 °C | nih.gov |

| Reaction Time | 10-20 min | nih.gov |

Once an [18F]fluorobenzaldehyde, such as [18F]this compound, has been synthesized, it can potentially serve as a precursor to other radiolabeled molecules. One such transformation is catalytic decarbonylation, which removes the aldehyde group (-CHO) to yield the corresponding deformylated aromatic compound. This reaction is typically catalyzed by transition metal complexes, most notably those of rhodium and ruthenium. nih.govrsc.org

The mechanism of rhodium-catalyzed decarbonylation generally involves the oxidative addition of the aldehyde's C-H bond to the metal center, followed by migratory extrusion of carbon monoxide (CO) and subsequent reductive elimination of the product. nih.gov Kinetic studies using Hammett plots have shown a positive slope for the decarbonylation of benzaldehyde derivatives, indicating a buildup of negative charge in the rate-determining step. nih.gov While this reaction is well-established for non-radioactive aldehydes, its application to [18F]-labeled compounds would require careful optimization to manage the short half-life of the isotope and to ensure high radiochemical yields. Both rhodium and cobalt-based catalytic systems have been explored for the decarbonylation of aromatic aldehydes under various conditions. nih.govrsc.org

Schiff bases, which contain an azomethine (-C=N-) group, are important intermediates in organic synthesis and are often prepared by the condensation of an aldehyde with a primary amine. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields, shorter reaction times, and cleaner product formation compared to conventional heating methods. nih.govacs.org This technology is particularly advantageous for the synthesis of Schiff bases from substituted benzaldehydes, including analogues of this compound.

The general procedure involves mixing the aldehyde with a primary amine, sometimes in the presence of a catalyst, and irradiating the mixture in a microwave reactor. nih.govirphouse.com The reactions can often be carried out in solvent-free conditions, which aligns with the principles of green chemistry. nih.govacs.org The efficiency of microwave-assisted Schiff base formation has been demonstrated for a wide range of aromatic aldehydes and amines. irphouse.comijcrt.orgbenthamdirect.com

Table 2: Example of Microwave-Assisted Schiff Base Synthesis from a Substituted Benzaldehyde

| Aldehyde | Amine | Power (W) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde | Aniline (B41778) | 600 | 80 s | 88.04 | acs.org |

| 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | Valine methyl ester | 800 (M-High) | Optimized | - | irphouse.com |

| Substituted benzaldehydes | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | - | 5-10 min | - | benthamdirect.com |

Radiolabeling Techniques for Positron Emission Tomography (PET) Precursors

Optimization of Reaction Conditions and Stereochemical Control

The successful synthesis of complex molecules like this compound hinges on the careful optimization of reaction conditions to maximize yield and control selectivity. The strategic choice of catalysts and reagents is paramount in achieving these goals.

Catalysis plays a pivotal role in the synthesis of polysubstituted aromatic compounds. For instance, in the context of decarbonylation, the choice of the metal catalyst (e.g., rhodium, ruthenium, or cobalt) and the ligands coordinated to it can significantly influence the reaction's efficiency and substrate scope. nih.govrsc.orgrsc.org Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh3)3), are historically significant for decarbonylation, while newer systems continue to be developed. acs.orgnih.gov

In cross-coupling reactions that could be employed to build the substituted aromatic ring of this compound, catalytic systems are essential for controlling regioselectivity. For example, rhodium-catalyzed oxidative C-H arylation has been developed to create biaryl compounds through the decarbonylation of aromatic aldehydes, demonstrating the intricate control that can be exerted by a catalyst to direct the formation of specific C-C bonds. acs.org The development of such catalytic systems is key to designing efficient and selective synthetic routes to complex target molecules.

Influence of Reaction Parameters on Synthesis Efficiency

The efficiency of the Vilsmeier-Haack formylation is highly dependent on several key reaction parameters. The optimization of these parameters is crucial for maximizing the yield and purity of the desired product, this compound.

Temperature and Reaction Time: The reaction is typically initiated at a low temperature, often 0-5 °C, during the addition of the Vilsmeier reagent to the aromatic substrate to control the initial exothermic reaction. nih.gov Subsequently, the reaction mixture is often heated to a higher temperature, for instance, up to 100 °C, for several hours to drive the reaction to completion. nih.gov The optimal temperature and duration are interdependent and need to be determined empirically for each specific substrate. Insufficient heating can lead to incomplete conversion, while excessive heat or prolonged reaction times may result in the formation of byproducts.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. While DMF can sometimes serve as both the reagent and the solvent, other solvents like dichloromethane, chloroform (B151607), or o-xylene (B151617) are also employed. numberanalytics.comresearchgate.net In some cases, the use of micellar media, formed by surfactants, has been shown to dramatically accelerate the reaction rate of Vilsmeier-Haack reactions, reducing reaction times from hours to minutes. nih.govresearchgate.net

Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent (POCl₃ and DMF) to the aromatic substrate is a critical factor. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. For example, in the formylation of some pyrazole (B372694) derivatives, increasing the equivalents of POCl₃ from 2 to 10 significantly improved the yield from 60% to 90%. nih.gov However, a large excess should be avoided as it can complicate the purification process and lead to the formation of undesired byproducts. A common starting point for optimization is a POCl₃ to DMF ratio of 1:1.5. numberanalytics.com

Catalysts: While the Vilsmeier-Haack reaction is not typically catalytic, the use of certain additives can influence its efficiency. For instance, studies on the formylation of anisole (B1667542) have explored the kinetic effects of different surfactants which can act as phase-transfer catalysts, enhancing the reaction rate. researchgate.netgoogle.com

The following table summarizes the influence of key parameters on the synthesis of substituted benzaldehydes via the Vilsmeier-Haack reaction:

| Parameter | General Conditions | Influence on Efficiency | Potential Issues |

|---|---|---|---|

| Temperature | Initial cooling (0-5 °C), followed by heating (e.g., 100 °C) nih.gov | Higher temperatures generally increase reaction rate but can also promote side reactions. | Decomposition of reactants/products at very high temperatures; incomplete reaction at low temperatures. |

| Reaction Time | 1 to 6 hours nih.gov | Longer times can lead to higher conversion but may also increase byproduct formation. | Formation of tar-like substances with prolonged heating. |

| Solvent | DMF, Dichloromethane, Chloroform, o-Xylene numberanalytics.comresearchgate.net | Solvent polarity and ability to dissolve reactants can affect reaction kinetics. Micellar media can significantly accelerate the reaction. nih.govresearchgate.net | Side reactions with the solvent; difficulty in removal post-reaction. |

| Reagent Stoichiometry | Excess of Vilsmeier reagent (e.g., 1.5 to 10 equivalents of POCl₃) numberanalytics.comnih.gov | Higher concentration of the electrophile can drive the reaction towards completion. | Increased cost, more complex work-up, and potential for di-formylation or other side reactions. |

Advanced Purification and Isolation Techniques for Synthetic Intermediates

The purification of the crude product obtained from the synthesis of this compound is a critical step to isolate the compound in high purity. This often involves the removal of unreacted starting materials, reagents, and byproducts. The intermediates in this synthesis, such as the initial aromatic substrate and the final aldehyde, may require different purification strategies.

A common initial work-up procedure involves quenching the reaction mixture with ice water or a basic solution, followed by extraction of the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane. justia.com The organic layer is then washed with brine, dried over an anhydrous salt such as sodium sulfate, and the solvent is evaporated under reduced pressure. justia.com

Distillation: For liquid aldehydes, vacuum distillation can be an effective method for purification, especially for separating the product from non-volatile impurities. epo.orggoogle.com The reduced pressure allows the distillation to occur at a lower temperature, minimizing the risk of thermal degradation of the product.

Crystallization: If the target compound or its intermediates are solid, recrystallization is a powerful purification technique. justia.comnih.govgoogle.com This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities dissolved in the solvent. The choice of solvent is crucial and is determined by the solubility profile of the compound. For instance, petroleum ether has been used to precipitate and wash related nitroaniline intermediates. justia.com Co-crystallization with another molecule can also be a method for purification and structural characterization. google.com

Chromatography: Column chromatography is a versatile and widely used technique for the purification of organic compounds. For substituted benzaldehydes, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, is often employed.

For challenging separations, such as those involving isomers with very similar polarities, more advanced chromatographic techniques are employed:

Preparative High-Performance Liquid Chromatography (HPLC): This technique offers much higher resolution than standard column chromatography and is particularly useful for separating closely related isomers. justia.comepo.org Different types of columns, such as reversed-phase (e.g., C18) or normal-phase, can be used depending on the properties of the compounds to be separated. numberanalytics.comjustia.com The scalability of HPLC methods from analytical to preparative scale allows for the purification of larger quantities of material. numberanalytics.comepo.org

Gas Chromatography (GC): For volatile aldehydes, preparative GC can be used for purification. Capillary columns with specific stationary phases can provide excellent separation of isomers.

The following table outlines various purification techniques applicable to the intermediates in the synthesis of this compound:

| Technique | Applicability | Key Considerations | Example of Use for Related Compounds |

|---|---|---|---|

| Vacuum Distillation | Liquid aldehydes and intermediates. | Boiling point of the compound, thermal stability. epo.orggoogle.com | Purification of 3-bromo-4-fluoro-benzaldehyde. epo.org |

| Crystallization | Solid aldehydes and intermediates. | Solvent selection, cooling rate. justia.com | Purification of N-(4-fluoro-2-methoxy-5-nitrophenyl) acetamide (B32628) using petroleum ether. justia.com |

| Column Chromatography | Most non-volatile organic compounds. | Choice of stationary phase (e.g., silica gel) and eluent system. | General purification of substituted benzaldehydes. |

| Preparative HPLC | Difficult separations, isomer purification. | Column type (e.g., C18), mobile phase composition, scalability. numberanalytics.comjustia.comepo.org | Separation of benzaldehyde derivatives and isomers. numberanalytics.comjustia.com |

| Preparative GC | Volatile aldehydes and intermediates. | Column type, temperature programming. | Separation of a mixture of 17 different aromatic aldehydes. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional NMR techniques, a detailed portrait of the compound's structure has been assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Fluoro-2-methoxy-5-methylbenzaldehyde provides distinct signals corresponding to each unique proton in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aldehydic proton (CHO) characteristically appears as a singlet in the downfield region of the spectrum. The aromatic region displays two doublets, which can be assigned to the protons on the benzene (B151609) ring. One doublet, with a coupling constant of approximately 11.3 Hz, is attributed to the proton at the C3 position (H-3), which is ortho to the fluorine atom. The other doublet, with a coupling constant of around 9.0 Hz, corresponds to the proton at the C6 position (H-6), which is meta to the fluorine. These coupling constants (¹⁹F-¹H) are instrumental in confirming the substitution pattern of the aromatic ring.

The spectrum also features sharp singlets for the methoxy (B1213986) (OCH₃) and methyl (CH₃) protons, confirming their presence and lack of coupling to adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-3 | 6.64 | d | 11.3 |

| H-6 | 7.67 | d | 9.0 |

| OCH₃ | Data not available | s | - |

| CH₃ | Data not available | s | - |

| CHO | Data not available | s | - |

Note: The specific chemical shifts for the methoxy, methyl, and aldehyde protons, while observed as singlets, were not explicitly detailed in the available literature. Data presented is based on a study by Chakraborty and Kilbourn (1991).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Detailed experimental data for the ¹⁹F NMR analysis of this compound is not provided in the currently accessible literature. However, a single resonance would be expected, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the aromatic ring. The coupling observed in the ¹H NMR spectrum confirms the interaction between the fluorine and the neighboring protons.

Two-Dimensional NMR Techniques for Connectivity and Assignment (e.g., COSY, HSQC, HMBC)

Currently, there is no available literature detailing the use of two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for the structural elucidation of this compound. These techniques would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity between different parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While a low-resolution mass spectrum has been reported, showing a molecular ion peak consistent with the compound's structure, specific high-resolution mass spectrometry (HRMS) data, which would provide the exact mass and confirm the elemental formula (C₉H₉FO₂), is not available in the reviewed scientific literature.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally powerful for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum provides a detailed profile of the functional groups within the molecular structure.

For this compound, the FTIR spectrum would exhibit characteristic absorption bands confirming its key structural features. Scientific literature confirms that infrared spectra of this compound have been recorded, for instance, on a Perkin-Elmer 1420 spectrometer. researchgate.net The expected vibrational frequencies would align with established ranges for its constituent functional groups.

Table 2: Predicted FTIR Spectral Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H (in -CH₃ and -OCH₃) | 2950-2850 | Stretching |

| Aldehyde C=O | 1710-1685 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-O (methoxy) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Stretching |

| C-F | 1250-1000 | Stretching |

The precise positions of these peaks can be subtly influenced by the electronic effects of the substituents on the aromatic ring. The strong carbonyl (C=O) stretch is one of the most indicative peaks for an aldehyde.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often results in strong signals for symmetric non-polar bonds and aromatic rings.

There is currently no specific experimental Raman spectroscopic data publicly available for this compound. However, a theoretical analysis would predict strong Raman signals for the aromatic ring breathing modes and the C=C stretching vibrations. The C-F bond would also be expected to produce a characteristic Raman shift.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

As of the latest available data, no single-crystal XRD studies for this compound have been published. Consequently, detailed information regarding its crystal system, space group, and precise solid-state molecular architecture remains undetermined. Such a study, were it to be conducted, would provide invaluable information on intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Integrated Spectroscopic Approaches for Comprehensive Structural Confirmation

While each spectroscopic technique provides valuable pieces of the structural puzzle, a truly comprehensive confirmation is achieved through an integrated approach. By combining the data from various methods, a complete and unambiguous picture of the molecule's identity, purity, and structure emerges.

For this compound, the integration of GC-MS and FTIR data provides a powerful confirmatory workflow. The GC-MS data confirms the molecular weight and purity, while the FTIR spectrum verifies the presence of the key functional groups (aldehyde, methoxy, fluoro, and substituted aromatic ring) in their correct environment. The ¹H-NMR data mentioned in the literature would further complement this by defining the precise arrangement and connectivity of the protons on the aromatic ring and methyl groups, solidifying the assignment of the specific isomer. researchgate.net The collective evidence from these techniques leaves little doubt as to the compound's structure.

Chemical Reactivity and Derivatization Studies

Reactions of the Aldehyde Moiety

The aldehyde group is a focal point for a range of reactions, including oxidation to carboxylic acids, reduction to alcohols, and condensation with nucleophiles to form new carbon-nitrogen and carbon-carbon bonds.

The aldehyde functional group of 4-Fluoro-2-methoxy-5-methylbenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-fluoro-2-methoxy-5-methylbenzoic acid. This is a common transformation in organic synthesis, typically achieved using a variety of oxidizing agents. Common reagents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O).

The resulting product, 4-fluoro-2-methoxy-5-methylbenzoic acid, is a valuable synthetic intermediate in its own right. The presence of the carboxylic acid group opens up further avenues for derivatization, such as the formation of esters, amides, and acid chlorides.

Table 1: Oxidative Transformation of this compound

| Reactant | Product | General Reagents |

|---|

The aldehyde group can undergo reduction to form the corresponding primary alcohol, (4-fluoro-2-methoxy-5-methylphenyl)methanol. This transformation is typically accomplished using hydride-based reducing agents.

For this reduction, sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent due to its mild nature and selectivity for aldehydes and ketones. A more potent reducing agent, lithium aluminum hydride (LiAlH₄), can also be employed, though it is less selective and requires anhydrous reaction conditions. Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is another effective method for this reduction. The resulting alcohol can be used in subsequent reactions, such as ether or ester synthesis.

Table 2: Reductive Pathways for this compound

| Reactant | Product | General Reagents |

|---|

The electrophilic carbon atom of the aldehyde group in this compound is susceptible to attack by various nucleophiles, leading to a range of condensation products. These reactions are fundamental in the synthesis of more complex molecules.

This compound readily reacts with primary amines in a condensation reaction to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by the elimination of a water molecule. The reaction is often catalyzed by a small amount of acid. nih.govresearchgate.netresearchgate.netedu.krdnih.gov

The resulting Schiff bases contain a C=N double bond and are important intermediates in organic synthesis and can also exhibit a range of biological activities. nih.govnih.gov The properties of the Schiff base can be tuned by varying the substituent on the primary amine.

General Reaction for Schiff Base Formation: R-NH₂ + this compound → 4-Fluoro-2-methoxy-5-methylphenyl-C=N-R + H₂O

In a similar fashion to Schiff base formation, this compound can be condensed with thiosemicarbazide (B42300) or its derivatives to yield thiosemicarbazones. This reaction involves the nucleophilic attack of the terminal amino group of thiosemicarbazide on the aldehyde, followed by dehydration. nih.gov

Thiosemicarbazones are a class of compounds known for their coordinating ability with metal ions and have been extensively studied for their potential biological applications. The synthesis is typically carried out by refluxing equimolar amounts of the aldehyde and the thiosemicarbazide in a suitable solvent, often with an acid catalyst. nih.gov

Table 3: Synthesis of Thiosemicarbazone Derivatives

| Reactant 1 | Reactant 2 | Product Class |

|---|

As an aromatic aldehyde lacking α-hydrogens, this compound can participate in crossed or mixed aldol (B89426) condensations, specifically Claisen-Schmidt condensations, with ketones that possess α-hydrogens, such as acetone. magritek.commnstate.eduyoutube.com

In a base-catalyzed reaction, the ketone is deprotonated to form an enolate ion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. magritek.commnstate.edu The initial β-hydroxy ketone adduct readily undergoes dehydration to form a conjugated α,β-unsaturated ketone, which is often a stable, colored solid. magritek.comyoutube.com This reaction is a powerful tool for forming new carbon-carbon bonds. magritek.com

Derivatization for Analytical Applications and Structural Modifications

The aldehyde functional group and the substituted aromatic ring of this compound serve as handles for a variety of derivatization reactions. These modifications are employed to create new molecular structures with potentially novel biological or material properties, and to prepare derivatives suitable for analytical detection and quantification.

One of the most significant derivatization reactions for aromatic aldehydes is the Claisen-Schmidt condensation to form chalcones. researchgate.netrasayanjournal.co.in This reaction involves the base-catalyzed condensation of an aldehyde with an acetophenone (B1666503). For this compound, reaction with a substituted acetophenone would yield a chalcone (B49325) derivative. These compounds are of considerable interest due to their prevalence in natural products and their wide range of reported biological activities, including anti-inflammatory, antioxidant, and anticancer properties. nih.govnih.gov The synthesis of chalcones from various fluorinated and methoxylated benzaldehydes has been extensively studied, demonstrating the viability of this pathway for structural modification. acgpubs.org

For analytical purposes, aldehydes are often derivatized to enhance their detectability, particularly for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). Common derivatizing agents for aldehydes include hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), which react with the aldehyde to form brightly colored hydrazones that can be easily quantified by UV-Vis spectroscopy. Other reagents include hydroxylamine, which forms oximes, and primary amines, which form Schiff bases (imines). These reactions provide a stable, less volatile derivative suitable for various analytical methods.

Table 1: Common Derivatization Reactions for Aromatic Aldehydes

| Reagent | Derivative Formed | Purpose |

| Substituted Acetophenone | Chalcone | Structural Modification, Synthesis of Bioactive Compounds |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Analytical Quantification (HPLC/UV-Vis) |

| Hydroxylamine | Oxime | Analytical Derivatization, Structural Modification |

| Primary Amines | Schiff Base (Imine) | Structural Modification, Synthesis of Ligands |

Aromatic Ring Substitution Reactions

The substituents on the benzaldehyde (B42025) ring direct the course of further substitution reactions, either through nucleophilic or electrophilic pathways.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

In this compound, the fluorine atom is a potential leaving group for an SNAr reaction. The rate of this reaction is highly dependent on the electronic nature of the ring. The aldehyde group (-CHO) is a strong electron-withdrawing group and will activate the ring towards nucleophilic attack, especially at the ortho and para positions. The fluorine atom is located para to the activating aldehyde group, which strongly favors the SNAr mechanism. Conversely, the methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are electron-donating, which tend to deactivate the ring towards nucleophilic attack.

However, studies on similar fluorobenzaldehydes have shown that SNAr reactions can proceed, displacing the fluorine atom with various nucleophiles like methoxides or amines. acgpubs.org The reaction is often favored when there are multiple electron-withdrawing groups on the ring. wikipedia.org For this compound, the activating effect of the para-aldehyde group is significant, making the displacement of the fluorine by strong nucleophiles a plausible transformation. The reactivity order for halogens in SNAr is typically F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

In electrophilic aromatic substitution (EAS), the existing substituents on the ring direct the position of the incoming electrophile. The directing effects of the groups on this compound are varied:

Methoxy group (-OCH3): Strongly activating and ortho, para-directing.

Methyl group (-CH3): Activating and ortho, para-directing.

Fluorine atom (-F): Deactivating yet ortho, para-directing.

Aldehyde group (-CHO): Strongly deactivating and meta-directing.

The positions ortho to the methoxy group are C1 (occupied by the aldehyde) and C3. The position para to the methoxy is C5 (occupied by the methyl group). The positions ortho to the methyl group are C4 (occupied by fluorine) and C6. The position para to the methyl group is C2 (occupied by the methoxy group). The position meta to the aldehyde is C3.

The final regiochemical outcome of an EAS reaction depends on the interplay between these competing effects and the reaction conditions. The C3 position is sterically accessible and is activated (ortho) by the powerful methoxy director and directed meta by the aldehyde. The C6 position is also activated (ortho) by the methyl group. Given the strong activating influence of the methoxy group, substitution is most likely to occur at the C3 position, which is the only available position that is ortho to the methoxy group and meta to the deactivating aldehyde group.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

The removal of the aldehyde group, known as decarbonylation, is a common transformation for aromatic aldehydes, converting them into the corresponding arene. wikipedia.org This reaction is most efficiently achieved using transition metal catalysts, particularly rhodium complexes like Wilkinson's catalyst (RhCl(PPh3)3). acs.org

The catalytic cycle for rhodium-catalyzed decarbonylation is generally understood to proceed through three main steps: nih.govacs.org

Oxidative Addition: The aldehyde C-H bond adds to the rhodium(I) center, forming a rhodium(III) acyl hydride intermediate.

Migratory Extrusion of CO: The acyl group rearranges, and carbon monoxide (CO) is extruded from the complex. This is often the rate-limiting step.

Reductive Elimination: The resulting aryl and hydride ligands on the rhodium center are eliminated, forming the arene product and regenerating the rhodium(I) catalyst.

Studies using Hammett plots and kinetic isotope effects on various benzaldehyde derivatives have supported this mechanism, indicating a buildup of negative charge in the rate-determining step. nih.gov While specific studies on this compound are not prevalent, this general mechanism for aromatic aldehydes is well-established.

Aromatic aldehydes can be activated by UV light, leading to a variety of photochemical reactions. beilstein-journals.org Upon absorption of light, the aldehyde can be promoted to an excited electronic state (n→π* transition), making it highly reactive. researchgate.net

Several photochemical pathways are known for benzaldehydes:

Radical Formation: The excited aldehyde can lead to the homolytic cleavage of the C-H bond, forming a benzoyl radical. This radical can initiate polymerization or other radical chain reactions. beilstein-journals.org

Hydrogen Abstraction: The excited aldehyde can abstract a hydrogen atom from a solvent or another molecule, a key step in photoreduction reactions.

Cycloadditions: Substituted benzaldehydes are known to participate in photochemical cycloaddition reactions. For example, ortho-methyl benzaldehydes can undergo photoisomerization to form o-quinodimethanes, which then act as dienes in Diels-Alder reactions. rsc.org

Photo-oxidation/reduction: In the presence of a photocatalyst, aromatic aldehydes can be activated for various transformations, such as one-pot conversions into amides, esters, or hydroxamic acids. nih.gov

The specific pathway taken by this compound upon photochemical activation would depend on the wavelength of light used, the solvent, and the presence of other reactants or catalysts. researchgate.net

Enzymatic Biotransformations and Substrate Specificity (e.g., Aldehyde Reductase)

The biotransformation of xenobiotic compounds, such as this compound, is a key area of study in drug metabolism and biocatalysis. Enzymes, particularly from the oxidoreductase class, play a crucial role in the metabolic pathways of aldehydes. Among these, aldehyde reductases and carbonyl reductases are of significant interest due to their ability to catalyze the reduction of a wide array of carbonyl compounds.

Aldehyde reductases (e.g., AKR1A1) and carbonyl reductases (e.g., CBR1) are NADPH-dependent enzymes with broad and often overlapping substrate specificities. nih.govnih.gov They are involved in the phase I metabolism of numerous xenobiotics, including aromatic aldehydes. nih.gov The general reaction involves the conversion of an aldehyde to its corresponding primary alcohol. In the case of this compound, this would result in the formation of (4-fluoro-2-methoxy-5-methylphenyl)methanol.

The substrate specificity of these enzymes is influenced by the electronic properties and steric bulk of the substituents on the aromatic ring. Research on the enzymatic reduction of various benzaldehyde derivatives has shown that electron-donating groups on the aromatic ring tend to activate the reduction, leading to faster reaction rates. nih.gov Conversely, electron-withdrawing groups can deactivate the reduction process. nih.gov Benzaldehyde itself is often a highly reactive substrate for these enzymes. nih.gov

While direct experimental data on the enzymatic reduction of this compound is not extensively documented in publicly available literature, the reactivity of other substituted benzaldehydes can provide valuable insights. The following table summarizes the relative reactivity of various benzaldehydes in enzymatic reduction reactions, illustrating the impact of different substituents.

| Substrate | Substituent(s) | Relative Reactivity |

| Benzaldehyde | None | High |

| 4-Methoxybenzaldehyde | 4-OCH₃ (electron-donating) | Higher than benzaldehyde |

| 2,4-Dimethoxybenzaldehyde | 2-OCH₃, 4-OCH₃ (electron-donating) | Increased reactivity |

| 4-Cyanobenzaldehyde | 4-CN (electron-withdrawing) | More reactive than some deactivated aromatic aldehydes |

| 2,6-Dimethylbenzaldehyde | 2-CH₃, 6-CH₃ (ortho substitution) | Inhibited reaction |

This table is generated based on findings from studies on various benzaldehyde derivatives. nih.gov The reactivity is a qualitative measure based on reported reaction rates.

The data suggests that while electronic effects are significant, steric hindrance, such as that seen with bis-ortho substitution, can inhibit the reaction. nih.gov Given that this compound has substituents at the 2, 4, and 5 positions, the accessibility of the aldehyde group to the enzyme's catalytic residues would be a critical determinant of its biotransformation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are powerful tools for elucidating the geometric and electronic properties of molecules. These computational methods allow for the prediction of molecular structures, energies, and various other properties that are crucial for understanding chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying a range of molecules. epstem.net In a hypothetical DFT study of 4-Fluoro-2-methoxy-5-methylbenzaldehyde, the primary step would be geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule, which represents its most stable conformation. nih.gov

The optimization would be performed using a specific functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to describe the electron orbitals. The results would yield precise bond lengths, bond angles, and dihedral angles for the molecule. For instance, it would define the orientation of the aldehyde, methoxy (B1213986), and methyl groups relative to the benzene (B151609) ring and each other.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, generally offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense.

For a molecule like this compound, high-accuracy ab initio calculations could be used to refine the energy and electronic properties obtained from DFT. They are particularly valuable for benchmarking the results of less computationally intensive methods and for obtaining highly reliable predictions of properties like ionization potentials and electron affinities.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Various descriptors derived from quantum chemical calculations can be used to predict how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. sigmaaldrich.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. d-nb.info A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. d-nb.info For this compound, FMO analysis would identify the regions of the molecule associated with the HOMO and LUMO, providing insights into its potential role as an electron donor or acceptor in chemical reactions.

A hypothetical data table for FMO analysis would look like this:

| Parameter | Energy (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| No specific data is available for this compound. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is generated by mapping the electrostatic potential onto the electron density surface. Different colors are used to indicate regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential. uni.lu

For this compound, an MEP map would highlight the electronegative oxygen atom of the aldehyde group and the fluorine atom as regions of negative potential (red). The hydrogen atom of the aldehyde group and potentially the hydrogen atoms of the methyl group would likely be depicted as regions of positive potential (blue). This information is invaluable for predicting the sites of intermolecular interactions, such as hydrogen bonding. researchgate.netuni.lu

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. It provides a localized picture of the chemical bonds and lone pairs. NBO analysis calculates the charge on each atom, known as the NBO charge, which gives a more chemically intuitive picture of electron distribution than other methods like Mulliken population analysis.

Furthermore, NBO analysis describes the hybridization of the atomic orbitals that form the chemical bonds. For this compound, this would detail the hybridization of the carbon, oxygen, and fluorine atoms. It also quantifies the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding hyperconjugative and resonance effects that contribute to molecular stability.

A hypothetical NBO analysis data table might include:

| Atom | NBO Charge | Hybridization |

| C1 | ||

| C2 | ||

| ... | ||

| O(aldehyde) | ||

| O(methoxy) | ||

| F | ||

| No specific data is available for this compound. |

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of organic molecules. These methods are instrumental in understanding reaction mechanisms and guiding synthetic efforts.

Correlation of Calculated Electronic Properties with Experimental Reaction Yields and Rates

The electronic properties of a molecule, such as the distribution of electron density, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential, are key determinants of its chemical reactivity. Theoretical calculations, typically using Density Functional Theory (DFT), can quantify these properties. For a molecule like this compound, one would calculate parameters like atomic charges, dipole moment, and orbital energies.

In principle, these calculated properties can be correlated with experimental data. For instance, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack at the carbonyl carbon. By synthesizing a series of related compounds and measuring their reaction rates or yields under specific conditions, a quantitative structure-activity relationship (QSAR) could be established. However, no such study correlating the calculated electronic properties of this compound with experimental reaction outcomes has been found in the reviewed literature.

Computational Modeling of Reaction Pathways and Transition States

The mechanism of a chemical reaction can be elucidated by mapping out the potential energy surface, which involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. Computational methods allow for the location and characterization of these stationary points.

For this compound, one could model various reactions, such as nucleophilic addition to the aldehyde group or electrophilic aromatic substitution on the benzene ring. By calculating the activation energies associated with different possible pathways, predictions can be made about the most likely reaction mechanism and the expected regioselectivity. For example, the influence of the fluorine, methoxy, and methyl substituents on the activation barriers for different reaction pathways could be systematically investigated. Unfortunately, specific computational studies modeling the reaction pathways and transition states for this particular molecule are not available.

Spectroscopic Property Simulations

Computational methods are widely used to simulate various types of spectra, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

Theoretical Prediction of Vibrational Spectra (IR, Raman)

Theoretical vibrational analysis is a standard computational task that predicts the frequencies and intensities of infrared (IR) and Raman active vibrational modes. These calculations are typically performed using DFT methods. For this compound, a frequency calculation would yield a set of vibrational modes, which can be assigned to specific molecular motions, such as C=O stretching, C-H bending, and aromatic ring vibrations.

Studies on similar molecules, like other methoxybenzaldehyde derivatives, have shown excellent agreement between calculated and experimental INS spectra, allowing for confident vibrational assignments. researchgate.net Similar accuracy would be expected for simulations of the IR and Raman spectra of this compound. However, no published studies present the theoretical or experimental vibrational spectra for this specific compound.

Computational Estimation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational chemistry can predict the NMR chemical shifts (¹H and ¹³C) of a molecule. The accuracy of these predictions has significantly improved, making them a valuable tool for confirming or assigning structures. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus.

For this compound, a computational study would provide predicted chemical shifts for all hydrogen and carbon atoms. These theoretical values could then be compared with experimental data to confirm the structure. While experimental NMR data for similar compounds is available in databases like ChemicalBook, and computational approaches for NMR predictions are well-established, a specific study detailing the computational estimation of NMR chemical shifts for this compound is not found in the literature.

Studies on Intermolecular Interactions and Self-Assembly

The non-covalent interactions between molecules govern their physical properties in the condensed phase, such as their crystal packing and self-assembly behavior. Computational methods can be used to study these interactions, including hydrogen bonding, halogen bonding, and π-π stacking.

For this compound, the fluorine atom, the methoxy group, and the aromatic ring could all participate in various intermolecular interactions. For instance, the fluorine atom could act as a weak hydrogen bond acceptor. nih.gov The methoxy group could also participate in hydrogen bonding, and the aromatic ring could engage in π-π stacking interactions. Computational studies could explore the preferred modes of dimerization and the extended packing in a crystal lattice. Research on other fluorinated organic molecules has highlighted the significant role of C-H···F-C hydrogen bonds in crystal packing. researchgate.net While these principles are applicable, no specific computational studies on the intermolecular interactions and self-assembly of this compound have been identified.

Analysis of C-H···O Hydrogen Bonding in Liquid Phase

The liquid phase of this compound is expected to be characterized by a complex network of weak intermolecular interactions. Among these, the C-H···O hydrogen bond is a significant directional interaction that influences the local structure and dynamics of the liquid. These interactions, although weaker than classical O-H···O or N-H···O hydrogen bonds, play a crucial role in the organization of molecules in the condensed phase. nih.gov

In substituted benzaldehydes, the aldehyde group (C=O) is a potent hydrogen bond acceptor, while various C-H bonds on the aromatic ring and substituent groups can act as donors. Theoretical studies on similar aromatic aldehydes have shown that the C-H bonds of the aldehyde group and the aromatic ring can participate in such interactions. rsc.org The strength and geometry of these C-H···O bonds are influenced by the electronic effects of the substituents on the benzene ring. The presence of an electron-withdrawing fluorine atom and electron-donating methoxy and methyl groups in this compound creates a nuanced electronic environment that modulates the acidity of the C-H donors and the basicity of the carbonyl oxygen acceptor.

Vibrational spectroscopy, coupled with computational methods like Density Functional Theory (DFT), is a powerful technique to identify and characterize C-H···O interactions in the liquid phase. The formation of a C-H···O hydrogen bond typically leads to a blue shift (an increase in frequency) of the C-H stretching vibration, which can be experimentally observed and computationally verified. nih.gov For this compound, one would anticipate multiple C-H···O interactions involving the aldehyde C-H, aromatic C-H, and methyl C-H groups as donors and the carbonyl oxygen as the primary acceptor. The methoxy group's oxygen could also potentially act as a hydrogen bond acceptor.

A study on the benzaldehyde (B42025)–CO2 complex revealed the competitive nature of C–H⋯O hydrogen bonds, where both the formyl and phenyl C-H groups could interact with an oxygen acceptor. rsc.org In the liquid phase of pure this compound, similar competitions would exist, leading to a dynamic equilibrium of various C-H···O bonded configurations.

| Potential C-H···O Interactions in Liquid this compound | Donor C-H Group | Acceptor Atom | Expected Characteristics |

| Interaction 1 | Aldehyde C-H | Carbonyl Oxygen (of another molecule) | Likely to be a significant and directional interaction. |

| Interaction 2 | Aromatic C-H | Carbonyl Oxygen (of another molecule) | Multiple possibilities depending on the ring position. |

| Interaction 3 | Methyl C-H | Carbonyl Oxygen (of another molecule) | Weaker, but numerous, contributing to overall cohesion. |

| Interaction 4 | Various C-H | Methoxy Oxygen (of another molecule) | Possible, but likely weaker than interactions with the carbonyl oxygen. |

Computational Insights into Dimerization and Supramolecular Structures

The same non-covalent forces that operate in the liquid phase, primarily C-H···O hydrogen bonds, also drive the formation of dimers and larger supramolecular assemblies. Computational modeling is an essential tool for predicting the geometry, stability, and energetic properties of these assemblies. nih.govnih.gov

For substituted benzaldehydes, dimerization often occurs through the formation of a pair of C-H···O hydrogen bonds, creating a cyclic synthon. A crystallographic and computational study on a series of multi-substituted benzaldehyde derivatives demonstrated that weak C–H⋯O hydrogen bonds, along with other interactions like C–H⋯π and π–π stacking, are fundamental in the formation of their supramolecular structures. nih.gov

In the case of this compound, several dimeric structures can be postulated and their relative stabilities evaluated using computational methods. The most probable dimer configurations would involve the aldehyde C-H of one molecule interacting with the carbonyl oxygen of the other, and vice versa. The specific substitution pattern will influence the preferred geometry. For instance, the steric hindrance and electronic nature of the methoxy group at the ortho position and the methyl group at the meta position relative to the fluorine atom will play a role in the fine-tuning of the dimer structure.

Theoretical calculations, such as DFT with dispersion corrections (to accurately model weak interactions), can be employed to determine the interaction energies of these dimers. nih.gov The table below outlines hypothetical dimer configurations and the key interactions that would be analyzed in a computational study.

| Hypothetical Dimer Configuration | Key Intermolecular Interactions | Computational Analysis Focus |

| Head-to-Tail Cyclic Dimer | Two C(aldehyde)-H···O(carbonyl) hydrogen bonds | Interaction energy, geometric parameters (bond lengths and angles), and cooperativity of the hydrogen bonds. |

| Stacked Dimer | π–π stacking between aromatic rings, potentially with C-H···O interactions | Inter-planar distance, offset of the rings, and the contribution of dispersion forces versus electrostatic interactions. |

| T-shaped Dimer | C-H···π interaction where a C-H bond of one molecule points towards the π-system of the other | Interaction energy and the directionality of the C-H···π bond. |

The formation of larger supramolecular structures, such as chains or sheets, would be an extension of these dimeric interactions. Computational studies can model these extended structures to understand the packing motifs that might be present in the solid state. The interplay between the various weak interactions, including the potential for halogen bonding involving the fluorine atom, would ultimately dictate the final supramolecular architecture. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Pharmaceutical and Medicinal Chemistry

The compound's structure is a recurring motif in medicinally active molecules, where it serves as a foundational piece for building drug candidates with tailored properties.

A key application of scaffolds related to 4-Fluoro-2-methoxy-5-methylbenzaldehyde is in the synthesis of oncology therapeutics. The closely related compound, 4-fluoro-2-methoxy-5-nitroaniline (B580436), is a critical intermediate in the production of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. researchgate.netfluoromart.com Osimertinib is used to treat non-small cell lung cancer with specific EGFR mutations.

The synthesis of this crucial intermediate often starts from 4-fluoro-2-methoxyaniline, which undergoes nitration to introduce the nitro group at the 5-position. researchgate.netfluoromart.com The benzaldehyde (B42025) functional group of this compound offers a versatile handle to be converted into the corresponding aniline (B41778) or other necessary functional groups, positioning it as a valuable starting material in the synthetic routes toward such complex pharmaceutical agents.

| Drug/Intermediate | Precursor Moiety | Therapeutic Area |

| Osimertinib | 4-Fluoro-2-methoxy-5-nitroaniline | Oncology (NSCLC) |

| Table 1: Pharmaceutical intermediates derived from related precursors. |

The structural features of this compound are particularly well-suited for the design of enzyme inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy (B1213986) and methyl groups can be tailored to fit into specific hydrophobic pockets of an enzyme's active site.

As mentioned, Osimertinib is a potent inhibitor of the EGFR kinase enzyme. sigmaaldrich.com Its efficacy is partly attributed to the specific substitution pattern on the aniline ring, which is derived from a precursor structurally similar to this compound. researchgate.net Furthermore, research into other enzyme inhibitors has highlighted the utility of this substitution pattern. For example, inhibitors of p38 MAP kinase, a protein involved in inflammatory responses, often feature a 4-fluorophenyl group to achieve high potency and selectivity. avantorsciences.com Similarly, a related N-(4-Fluoro-3-methoxybenzyl) moiety has been incorporated into selective inhibitors of matrix metalloproteinase-13 (MMP-13), which is a target for treating osteoarthritis. acs.org These examples underscore the value of the fluoro-methoxy-phenyl scaffold in generating potent and selective enzyme inhibitors.

Building Block in Agrochemical Synthesis

While specific public-domain examples for this compound in agrochemicals are not extensively documented, substituted benzaldehydes are fundamental building blocks in this industry. The aldehyde functionality is readily converted into various other groups, enabling the synthesis of a diverse range of active ingredients. An isomer, 2-Fluoro-4-methoxy-5-methylbenzaldehyde (B2711147), has been noted for its use in creating herbicides and fungicides. researchgate.net In this context, the fluorine atom often increases the molecule's metabolic stability and lipophilicity, enhancing its ability to penetrate plant cuticles and reach its biological target. The methoxy group can be crucial for specific interactions with target enzymes in pests or weeds.

Integration into Complex Molecular Architectures and Functional Materials

The unique electronic and structural characteristics of this compound make it a candidate for incorporation into advanced materials. The aldehyde group provides a reactive site for polymerization and for building larger, complex structures.

Research has shown that substituted benzaldehydes can be copolymerized with other monomers, such as phthalaldehyde, to create functional polymers. This approach allows for the introduction of specific side-chain functionalities, enabling the development of materials with tailored properties like triggerable degradation. Furthermore, related compounds like 4-Bromo-2-fluoro-5-methoxybenzaldehyde are utilized in the synthesis of liquid crystals. sigmaaldrich.com The rigid, substituted aromatic core is a common feature in calamitic (rod-shaped) liquid crystals, which are essential components in display technologies. The fluorine substituent, in particular, is known to be beneficial for tuning the dielectric anisotropy and other physical properties of liquid crystal mixtures.

| Material Type | Synthetic Role of Benzaldehyde Moiety | Potential Application |

| Functional Polymers | Comonomer in polymerization reactions | Degradable materials, functional networks |

| Liquid Crystals | Core structure for calamitic mesogens | Display technologies, optical materials |

| Table 2: Applications in Materials Science. |

Utility in the Synthesis of Radiolabeled Tracers for Diagnostic Imaging

A significant application of scaffolds based on this benzaldehyde is in the development of radiotracers for Positron Emission Tomography (PET), a non-invasive diagnostic imaging technique. The ability to label these molecules with positron-emitting isotopes like Fluorine-18 (B77423) (¹⁸F) or Carbon-11 (¹¹C) allows for the visualization and quantification of biological targets in vivo.

The 5-methylbenzamide structure, which can be synthesized from a 5-methylbenzaldehyde precursor, is central to a class of high-affinity ligands for the sigma-2 (σ₂) receptor. This receptor is overexpressed in various malignant tumors, making it an important biomarker for cancer imaging. Researchers have successfully synthesized ¹⁸F-labeled benzamide (B126) derivatives for PET imaging of solid tumors expressing the σ₂ receptor. For instance, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[¹⁸F]-fluoroethoxy)-5-methylbenzamide was identified as a suitable PET imaging agent. Similarly, other studies have developed ¹⁸F-labeled benzamides as potent ligands for both sigma-1 and sigma-2 receptors. The core structure provided by the substituted benzaldehyde is crucial for achieving the high receptor affinity and selectivity required for a successful imaging agent.

| Radiotracer Target | Isotope | Precursor Type |

| Sigma-2 (σ₂) Receptor | ¹⁸F | Substituted Benzamide |

| Sigma-1 (σ₁) Receptor | ¹⁸F | Substituted Benzamide |

| Table 3: Radiolabeled Tracers Derived from Related Benzaldehyde Precursors. |

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The drive towards environmentally conscious chemistry is fueling the exploration of new synthetic routes for substituted benzaldehydes. A primary goal is to minimize waste, reduce energy consumption, and eliminate the use of hazardous materials. misericordia.edu Key strategies include the design of tandem reactions and one-pot syntheses, which streamline processes by avoiding the costly and time-consuming isolation of intermediates. liberty.edu

One promising approach is the two-step, one-pot reduction/cross-coupling procedure. rug.nlnih.govresearchgate.net This method utilizes a stable aluminum hemiaminal as an intermediate, which effectively protects the aldehyde group, making it suitable for subsequent cross-coupling with organometallic reagents. acs.orgnih.gov This strategy is not only fast but also aligns with the principles of green chemistry by using lighter reagents that produce less toxic waste. rug.nl

Another area of innovation involves the use of novel catalytic systems. For instance, gold nanoparticles supported on mesoporous materials have been used for the one-pot synthesis of benzaldehyde (B42025) from benzyl alcohol, using oxygen as the sole oxidant under mild conditions. acs.orgqualitas1998.net Such methods represent a significant step towards sustainable manufacturing by replacing harmful heavy metal oxidants. misericordia.edu

Table 1: Comparison of Synthetic Methodologies for Substituted Benzaldehydes

| Methodology | Key Features | Advantages |

|---|---|---|

| One-Pot Reduction/Cross-Coupling | Employs a stable aluminum hemiaminal intermediate; suitable for strong nucleophilic reagents. rug.nlacs.org | Fast, avoids intermediate isolation, suitable for radiolabeling. rug.nlnih.gov |

| Tandem Reactions | Combines multiple reaction steps without isolating intermediates. liberty.edu | Reduces waste, time, and cost; improves efficiency. liberty.edu |

| Gold Nanoparticle Catalysis | Uses supported gold nanoparticles with oxygen as a green oxidant. acs.org | Environmentally friendly, mild reaction conditions, solvent-free options. acs.orgqualitas1998.net |

| Phase Transfer Catalysis | Utilizes catalysts to facilitate reactions between reactants in different phases. researchgate.net | Enables use of green oxidants like hexacyanoferrate (III) and bromate. researchgate.net |

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The integration of advanced experimental techniques with high-level computational chemistry provides unprecedented insight into the intricate details of chemical transformations involving substituted benzaldehydes. nih.gov

Experimental methods such as detailed NMR studies and single-crystal X-ray crystallography provide definitive structural information about reactants, intermediates, and products. beilstein-journals.org This empirical data is essential for validating the results of computational models.

Computational approaches, particularly Density Functional Theory (DFT), have become indispensable for studying reaction pathways. nih.gov DFT calculations can elucidate transition state geometries, reaction energy profiles, and the electronic effects of substituents. beilstein-journals.orgnih.govresearchgate.net For example, DFT studies on the formylation of aromatic rings—a key step in the synthesis of benzaldehydes—can clarify the roles of catalysts and the influence of substituents on the reaction's progress. nih.govacs.org This combined approach allows researchers to understand not just what happens in a reaction, but why it happens, enabling more rational and predictable chemical synthesis. smu.edu

Rational Design of Derivatives with Tuned Reactivity and Selectivity

The functional groups on a benzaldehyde derivative, such as the fluoro, methoxy (B1213986), and methyl groups in 4-Fluoro-2-methoxy-5-methylbenzaldehyde, play a critical role in determining its chemical properties. The rational design of new derivatives involves strategically modifying these substituents to control the molecule's reactivity and selectivity in subsequent reactions. lumenlearning.com

The electronic nature of substituents significantly influences the reactivity of the aromatic ring towards electrophilic substitution. libretexts.org

Electron-donating groups (like -OCH₃, -CH₃) activate the ring, making it more nucleophilic and accelerating the reaction rate. lumenlearning.com They typically direct incoming electrophiles to the ortho and para positions.

Electron-withdrawing groups (like -F, -CHO) deactivate the ring, making it less reactive. libretexts.org Halogens are an exception as they are deactivating yet ortho-para directing due to a combination of inductive and resonance effects. libretexts.org

By carefully selecting and positioning these groups, chemists can fine-tune the electronic and steric environment of the aldehyde. This allows for the creation of bespoke molecules designed for specific applications, such as intermediates in multi-step syntheses where precise control over reaction outcomes is paramount. For instance, the presence of aldehyde and ketone functional groups has been shown to override normal reactivity patterns in nickel-catalyzed Suzuki–Miyaura reactions, enabling exquisite site-selectivity. nih.gov

Table 2: Influence of Substituents on Aromatic Ring Reactivity

| Substituent Type | Example Groups | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Activating | -OH, -OR, -NH₂, -Alkyl | Increases reaction rate lumenlearning.com | Ortho, Para libretexts.org |

| Deactivating (Halogens) | -F, -Cl, -Br, -I | Decreases reaction rate libretexts.org | Ortho, Para libretexts.org |

| Deactivating | -NO₂, -CF₃, -CO₂R, -CHO | Decreases reaction rate libretexts.org | Meta libretexts.org |

Development of High-Throughput and Automated Synthetic Strategies for Scalable Production

The transition from laboratory-scale synthesis to industrial production presents significant challenges. High-throughput and automated strategies are being developed to address the need for rapid reaction optimization, library synthesis, and scalable manufacturing of compounds like this compound. nih.gov

High-Throughput Experimentation (HTE) utilizes parallel synthesis platforms to screen numerous reaction conditions (e.g., catalysts, solvents, temperatures) simultaneously. acs.org This approach dramatically accelerates the discovery of optimal synthetic routes and can be performed on a microscale, conserving valuable starting materials. acs.orgsigmaaldrich.com

Automated Flow Chemistry represents a paradigm shift from traditional batch processing. syrris.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. vapourtec.comacs.org This technology offers numerous advantages, including enhanced safety, improved reproducibility, and seamless scalability from grams to kilograms without extensive re-optimization. syrris.comrsc.org The integration of automated flow systems with analytical tools and optimization algorithms enables the development of "smart" platforms that can autonomously optimize and perform multi-step syntheses, significantly shortening the drug discovery and development timeline. nih.gov

常见问题

Q. What are the recommended synthetic routes for 4-fluoro-2-methoxy-5-methylbenzaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts alkylation or directed ortho-metalation strategies. For example, methoxy and methyl groups can act as directing groups for halogenation. Optimizing stoichiometry (e.g., fluorinating agents like Selectfluor®) and temperature (50–80°C) is critical to avoid over-halogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the aldehyde .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of:

Q. What solvent systems are optimal for handling this compound in kinetic studies?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactivity studies, while non-polar solvents (toluene, dichloromethane) are preferable for stability assessments. Note: Aldehydes may oxidize in protic solvents over time .

Advanced Research Questions